2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine
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Overview
Description
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine is a complex organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system
Future Directions
The future directions in the research of indolizines involve the discovery of new pathways for their synthesis . There is also interest in exploring their potential biological activities . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole and pyridine precursors. These precursors undergo a series of reactions, including cyclization and condensation, to form the indolizine core. The reaction conditions often involve the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely. Industrial production also focuses on minimizing waste and ensuring the safety of the processes involved.
Chemical Reactions Analysis
Types of Reactions
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler compound with a similar indole nucleus.
Indolizidine: A related compound with a fused pyrrole and pyridine ring system.
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure.
Uniqueness
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
indolizin-2-yl-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(16-11-17-5-2-4-9-22(17)13-16)24-10-7-15-12-23(14-18(15)24)19-6-1-3-8-21-19/h1-6,8-9,11,13,15,18H,7,10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIFFTQDVUTPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CN5C=CC=CC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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